molecular formula C5H5BrClN3 B12468315 5-Bromo-6-chloropyridine-3,4-diamine

5-Bromo-6-chloropyridine-3,4-diamine

Cat. No.: B12468315
M. Wt: 222.47 g/mol
InChI Key: LZSQAAXLKQDMCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-chloropyridine-3,4-diamine: is a heterocyclic organic compound with the molecular formula C5H5BrClN3 It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene but with one nitrogen atom replacing one carbon atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloropyridine-3,4-diamine typically involves the halogenation of pyridine derivatives followed by amination One common method involves the bromination and chlorination of pyridine to introduce the bromine and chlorine atoms at the desired positions

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the selective introduction of functional groups. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the amino groups may be oxidized to nitro groups under specific conditions.

    Reduction: Reduction reactions can convert nitro groups back to amino groups.

    Substitution: Nucleophilic substitution reactions are common, where the halogen atoms (bromine and chlorine) can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) and amines are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

5-Bromo-6-chloropyridine-3,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloropyridine-3,4-diamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and amino groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromopyridine-3,4-diamine
  • 6-Chloropyridine-3,4-diamine
  • 5-Bromo-6-chloropyridine-2,3-diamine

Uniqueness

5-Bromo-6-chloropyridine-3,4-diamine is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogen atoms with amino groups makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C5H5BrClN3

Molecular Weight

222.47 g/mol

IUPAC Name

5-bromo-6-chloropyridine-3,4-diamine

InChI

InChI=1S/C5H5BrClN3/c6-3-4(9)2(8)1-10-5(3)7/h1H,8H2,(H2,9,10)

InChI Key

LZSQAAXLKQDMCE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Br)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.